molecular formula C7H15Cl2N5 B1379519 5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride CAS No. 1417363-65-5

5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride

Cat. No. B1379519
M. Wt: 240.13 g/mol
InChI Key: CKDSACAJWAKBII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride” seems to be a complex organic molecule that likely contains a piperidine ring and a 1,2,4-triazole ring . Compounds containing these structural frameworks have been widely studied and demonstrated to exhibit a wide range of pharmacological properties .


Synthesis Analysis

While specific synthesis methods for “5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride” were not found, similar compounds have been synthesized in the literature. For instance, a series of 1,2,3-triazole compounds possessing a 1,2,4-oxadiazole ring were efficiently synthesized .

Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Activities : Research has shown the synthesis of novel 1,2,4-triazole derivatives, including those involving piperidine components, and their evaluation for antimicrobial activities. Some of these derivatives exhibited moderate to good activities against tested microorganisms, making them a potential candidate for antimicrobial drug development (Bektaş et al., 2007), (Krolenko et al., 2016).

Synthesis and Characterization

  • Development of Heterocyclic Compounds : Research has involved the synthesis and characterization of triazole-thiazolidine clubbed heterocyclic compounds, incorporating piperidine, to explore their potential antimicrobial behavior. The molecular structure of some synthesized s-triazine derivatives incorporating piperidine was investigated, showcasing the versatility of these compounds in chemical synthesis (Rameshbabu et al., 2019), (Shawish et al., 2021).

Potential Inhibitory Effects

  • Inhibition of Enzymes and Anti-Diabetic Properties : Some derivatives of the compound, particularly those involving piperidine, have shown potential inhibitory effects against enzymes like α-glucosidase, suggesting their application in treating conditions like type II diabetes. The synthesis of triazolo-pyridazine-6-yl-substituted piperazines and their evaluation as anti-diabetic drugs through dipeptidyl peptidase-4 inhibition mechanism have been a notable area of study (Aziz ur-Rehman et al., 2018), (Bindu et al., 2019).

properties

IUPAC Name

5-piperidin-4-yl-1H-1,2,4-triazol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5.2ClH/c8-7-10-6(11-12-7)5-1-3-9-4-2-5;;/h5,9H,1-4H2,(H3,8,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDSACAJWAKBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NN2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.